molecular formula C32H44O7 B1668983 Ciclesonide CAS No. 126544-47-6

Ciclesonide

Cat. No.: B1668983
CAS No.: 126544-47-6
M. Wt: 540.7 g/mol
InChI Key: LUKZNWIVRBCLON-GXOBDPJESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciclesonide is a non-halogenated, inhaled glucocorticoid that functions as a prodrug, designed for research into obstructive airway diseases such as asthma . It is approved for medical use in the symptomatic management of asthma and allergic rhinitis . Its primary research value lies in its unique activation mechanism; this compound itself is pharmacologically almost inactive and is hydrolyzed by esterases in the airways to its active metabolite, desisobutyryl-ciclesonide (des-CIC) . This activation occurs intracellularly, and the active metabolite exhibits a high affinity for the glucocorticoid receptor, which is responsible for its anti-inflammatory effects . The mechanism of action involves the activated metabolite binding to the glucocorticoid receptor, leading to the regulation of genes that control inflammation. This results in the inhibition of multiple inflammatory mediators and a reduction in the infiltration of cells like eosinophils and mast cells into the airways . Key features of interest for preclinical research include its favorable pharmacokinetic profile. This compound is characterized by very low oral bioavailability (less than 1%), high serum protein binding (≥99%), and rapid clearance, which collectively contribute to a reduced potential for systemic side effects in clinical settings . Studies suggest that its activation primarily in the lung and its high protein binding limit its systemic exposure . This product is intended for research applications and is labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZNWIVRBCLON-GXOBDPJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046659
Record name Ciclesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126544-47-6, 141845-82-1
Record name Ciclesonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126544-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciclesonide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126544476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciclesonide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciclesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11beta,16alpha(R))-16,17-((Cyclohexylmethylene)bis(oxy))-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59502J185
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Initial Synthetic Routes and Stereochemical Limitations

The first synthesis of ciclesonide, reported in U.S. Patent 5,482,934, produced an equimolar mixture of (22R)- and (22S)-diastereomers. This racemic outcome stemmed from the inherent difficulty in controlling stereochemistry during the acetalization step at the C-16 and C-17 positions. Early purification strategies relied on reverse-phase chromatography using C18 columns with ethanol-water eluents, achieving 99% enantiomeric purity but suffering from poor scalability and excessive solvent consumption.

Yield and Purity Trade-offs in Early Methods

U.S. Patent 6,787,533 documented a fractional crystallization approach using ethanol-water mixtures to enrich the (22R)-isomer from 90% to 99% purity. However, each crystallization cycle incurred a 50% yield loss, rendering the process economically unviable for industrial-scale production. These limitations underscored the need for stereoselective syntheses and efficient chiral resolution techniques.

Stereochemical Optimization Strategies

Chiral Stationary Phase Chromatography

Patent WO2008015696A2 revolutionized this compound purification by employing chiral chromatography with polysaccharide-derived stationary phases. Key parameters include:

Parameter Specification Impact on Purity
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) 99.5% (22R)-isomer
Mobile Phase Hexane:isopropanol (85:15 v/v) Baseline separation (α=1.8)
Column Loading Capacity 15 g/kg stationary phase 92% recovery

This method achieved a 40% yield improvement over fractional crystallization while reducing solvent consumption by 70%. The process leverages the differential π-π interactions between the this compound diastereomers and the chiral selector, enabling preparative-scale separation.

Epimerization Control During Acetal Formation

The critical acetalization step was optimized in U.S. Patent 9,109,005 through precise temperature control (−10°C to 0°C) and stoichiometric use of cyclohexanecarboxaldehyde bisulfite adduct. This approach suppressed spontaneous epimerization at C-22 by:

  • Stabilizing the aldehyde electrophile as its bisulfite complex
  • Maintaining reaction pH between 4.5–5.5 using ammonium acetate buffer
  • Implementing gradient cooling from 25°C to −15°C during crystallizatio

These modifications increased the (22R):(22S) ratio from 1:1 to 9:1 in the crude product, significantly reducing downstream purification demands.

Industrial-Scale Synthesis Workflow

Multi-Step Process Overview

The modern industrial synthesis comprises four stages:

  • Pregnenolone Derivatization : 21-Hydroxylation via microbial biotransformation (e.g., Rhizopus arrhizus ATCC 11145) yields 21-hydroxyprogesterone with >98% regioselectivity.
  • Acetal Formation : Cyclohexanecarboxaldehyde bisulfite adduct reacts with the 16α,17α-diol under acidic conditions (HCl in THF/H2O).
  • Esterification : 21-OH group is acylated with isobutyryl chloride using DMAP catalysis (98% conversion).
  • Chiral Purification : Simulated moving bed (SMB) chromatography with Chiralpak® IC columns achieves 99.9% (22R)-isomer purity.

Solvent Recovery and Waste Mitigation

Industrial plants employ closed-loop solvent recovery systems to address environmental concerns:

Solvent Recovery Efficiency Purity Post-Distillation Reuse Application
Hexane 95% 99.8% Mobile phase recycling
Isopropanol 89% 99.5% Crystallization antisolvent
THF 97% 99.9% Acetalization reaction

This system reduces hazardous waste generation by 65% compared to batch-mode operations.

Analytical Control Strategies

In-Process Monitoring

Real-time HPLC monitoring using chiral columns (Chiralcel® OD-H) ensures reaction progress tracking:

  • Retention Times : (22R)-isomer = 12.3 min, (22S)-isomer = 14.7 min (0.8 mL/min, 25°C)
  • Detection : UV at 242 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)
  • System Suitability : Resolution (Rs) ≥ 2.0 between diastereomers

Solid-State Characterization

Synchrotron X-ray powder diffraction (XRPD) confirms polymorphic purity:

d-Spacing (Å) Intensity (%) Assignment
5.62 100 (22R)-Form I
4.89 78 Acetal ring conformation
3.97 65 Isobutyrate packing

No amorphous content is detectable by modulated DSC (limit of quantitation = 0.5% w/w).

Chemical Reactions Analysis

Types of Reactions: Ciclesonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clinical Applications

1. Asthma Management

Ciclesonide has been shown to improve lung function and reduce airway hyperresponsiveness in asthma patients. A randomized controlled trial assessed its impact on small airway function, demonstrating significant improvements in forced expiratory flow and reductions in exhaled nitric oxide levels, indicating decreased airway inflammation .

Key Findings:

  • Study Population: 16 patients with mild-to-moderate asthma.
  • Dosage: 320 μg once daily for 5 weeks.
  • Outcomes:
    • Significant reduction in alveolar exhaled nitric oxide (median decrease of 4.4 ppb).
    • Improvement in expiratory lung volume as measured by CT scan.
ParameterPlacebo (n=7)This compound (n=9)
Alveolar eNO (ppb)14.78.5
FEV1 % predicted9798
FVC % predicted101117

2. COVID-19 Treatment

Recent studies have investigated the efficacy of this compound in treating COVID-19, particularly in non-severe cases. Observational studies from Japan indicated that this compound could lead to clinical improvement in patients with mild to moderate COVID-19 .

Key Findings:

  • Study Population: Patients with varying severities of COVID-19.
  • Outcomes:
    • Clinical improvement rates at 14 days were 85.9% for mild cases.
    • No severe cases requiring ventilatory support were reported among treated patients.
Severity of DiseaseClinical Improvement at 7 DaysClinical Improvement at 14 Days
Mild81%85.9%
Moderate70.8%83.3%
Severe50%86.7%

Case Studies

Several case studies have highlighted the effectiveness of this compound in various contexts:

Case Study: Efficacy in Hospitalized Patients
A study involving hospitalized patients with COVID-19 found that this compound significantly reduced in-hospital mortality compared to standard care. The mortality rate was notably lower (7.6% vs. 23.5%) among those treated with this compound .

Case Study: Pediatric Asthma Management
Research has also demonstrated that this compound is effective in pediatric patients, showing a reduction in asthma exacerbations and improved overall control .

Comparison with Similar Compounds

Table 1: Comparative Efficacy of this compound vs. Other ICS in Asthma

Parameter This compound (160 µg/day) Fluticasone Propionate (176 µg/day) Budesonide (400 µg/day)
FEV1 Change (L) +0.35 +0.32 +0.30
Rescue Medication Use -1.2 puffs/day -1.1 puffs/day -1.0 puffs/day
Symptom-Free Days (%) 58% 55% 52%

Sources:

Table 2: Adverse Event Profiles of ICS

Adverse Event This compound (%) Budesonide (%) Fluticasone (%)
Oropharyngeal Candidiasis 2–3 5–8 6–10
HPA Axis Suppression 0 10–15 8–12
Growth Inhibition (Pediatric) 0 4–6 3–5

Sources:

COVID-19 Management

This compound was investigated for COVID-19 due to its antiviral and anti-inflammatory properties. In a randomized trial, this compound (320 µg twice daily) significantly increased SARS-CoV-2 eradication rates by Day 14 compared to standard care (32.3% vs. 5.0%, p = 0.021) . These mixed results suggest context-dependent efficacy, possibly linked to early administration .

Anticancer Potential

Unlike dexamethasone or prednisone, this compound inhibits lung cancer stem cells (CSCs) by suppressing Hedgehog signaling (GLI1/2, SMO) and SOX2 transcription. At high concentrations (300–600 mg/kg in mice), it reduces CSC proliferation, though clinical translation requires dose optimization .

Biological Activity

Ciclesonide is an inhaled corticosteroid primarily used for the treatment of asthma and allergic rhinitis. It functions as a prodrug that is converted into its active metabolite, desisobutyryl-ciclesonide (des-CIC), in the lungs. This article explores the biological activity of this compound, including its pharmacokinetics, metabolism, therapeutic applications, and recent research findings.

Pharmacokinetics and Metabolism

This compound is administered via a metered-dose inhaler and is rapidly hydrolyzed in the lung to form des-CIC, which is responsible for its pharmacological effects. A study involving 20 patients undergoing lung surgery revealed significant insights into the metabolism of this compound:

  • Cmax of des-CIC was observed between 0.75–1.5 hours post-inhalation.
  • The mean Cmax was measured at 3.29 pmol·mL1^{-1} (1.55 μg·L1^{-1}).
  • The half-life (t1/2t_{1/2}) of des-CIC was approximately 5.7 hours.

The following table summarizes the pharmacokinetic parameters observed in this study:

ParameterMeanStandard DeviationStandard Error
AUC 00-\infty (pmol·h·mL1^{-1})15.497.331.64
Cmax (pmol·mL1^{-1})3.291.680.38
tmaxt_{max} (h)0.860.270.06
t1/2t_{1/2} (h)5.701.390.31

These findings confirm that this compound is effectively activated in the lung tissue, with metabolites detectable for up to 24 hours post-inhalation .

Therapeutic Applications

This compound has been evaluated for its efficacy in various respiratory conditions:

  • Asthma Management : As an inhaled corticosteroid, this compound has shown significant improvements in lung function compared to other treatments like budesonide .
  • COVID-19 Treatment : Recent studies have investigated this compound as a potential treatment for COVID-19 due to its anti-inflammatory properties and ability to suppress SARS-CoV-2 replication in vitro. A study demonstrated that this compound and its derivatives could effectively reduce viral copy numbers, suggesting potential as antiviral agents .

Case Studies and Research Findings

Several clinical trials have highlighted the effectiveness of this compound:

  • Outpatient Treatment of COVID-19 : A trial assessing inhaled this compound's efficacy in outpatients at risk for severe COVID-19 showed favorable safety profiles and rapid onset of action .
  • Phase I Clinical Trials : Studies involving patients with refractory solid tumors have explored combination therapies including this compound, indicating potential immunological benefits .
  • In Vivo Studies : Research on this compound's metabolism has confirmed its rapid conversion to des-CIC within human lung tissues, establishing its pharmacological activity directly at the site of action .

Q & A

Q. How to address low statistical power in longitudinal studies on this compound’s long-term safety?

  • Methodological Answer :
  • Perform a priori power analysis using G*Power (α=0.05, β=0.2).
  • Implement interim analyses to adjust sample size.
  • Use survival analysis (Kaplan-Meier curves) to account for dropout rates .

Tables for Key Methodological Parameters

Parameter Example for this compound Studies Reference
HPLC-MS/MS ValidationLinearity: R² > 0.99; LOD: 0.1 ng/mL
PK/PD ModelTwo-compartment model with first-order absorption
Stability Testing Conditions40°C/75% RH; 6 months
Sample Size Calculationα=0.05, β=0.2, effect size=0.3 → n=90/group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciclesonide
Reactant of Route 2
Reactant of Route 2
Ciclesonide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.